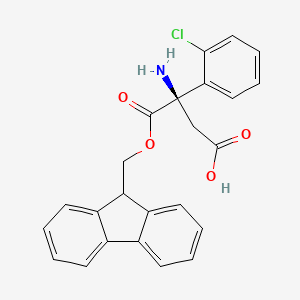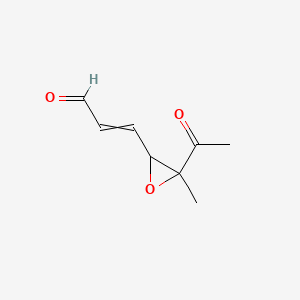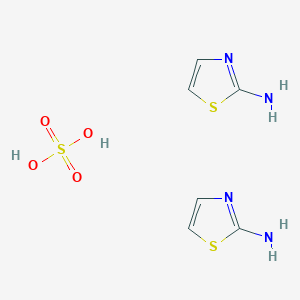
2-Aminothiazole,sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazole sulfate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminothiazole sulfate can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a condensation reaction between α-haloketones and thioureas in a polar solvent . Another method involves the direct coupling of ketones and thiourea using iodine and dimethyl sulfoxide as a catalytic oxidative system . These methods typically yield moderate to good results.
Industrial Production Methods
In industrial settings, the synthesis of 2-aminothiazole sulfate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Hantzsch reaction is commonly employed due to its efficiency and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminothiazole sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Aminothiazole sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-aminothiazole sulfate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell proliferation . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
2-Aminothiazole sulfate can be compared with other similar compounds such as:
Thiazole: The parent compound, which lacks the amino group.
2-Methylthiazole: A derivative with a methyl group instead of an amino group.
4-Aminothiazole: A positional isomer with the amino group at the fourth position.
Uniqueness
The presence of both the amino group and the sulfate moiety in 2-aminothiazole sulfate imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H10N4O4S3 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
sulfuric acid;1,3-thiazol-2-amine |
InChI |
InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |
Clé InChI |
SVJRDEAJKQMTMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


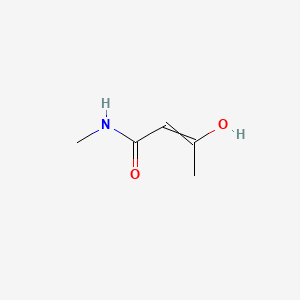
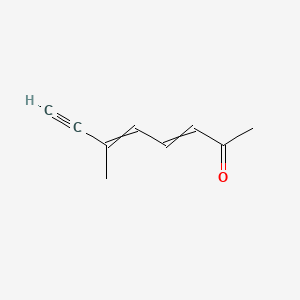

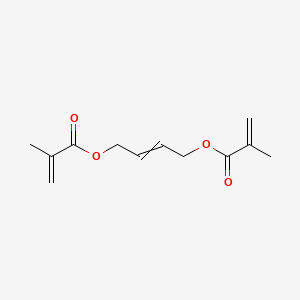
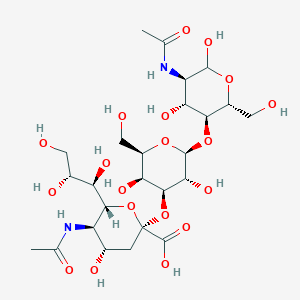

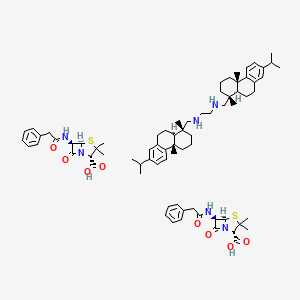
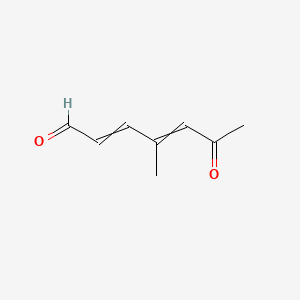
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
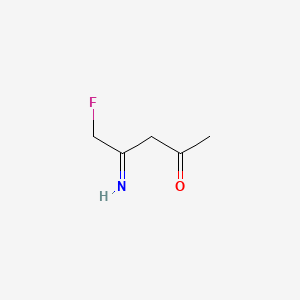
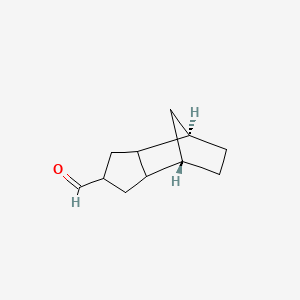
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
